![molecular formula C59H91BF2N8O9S B612273 (2S)-2-[6-[6-[6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]hexanoylamino]hexanoylamino]hexanoylamino]-4-methyl-N-[(2S)-4-methyl-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopentan-2-yl]pentanamide CAS No. 945611-88-1](/img/structure/B612273.png)
(2S)-2-[6-[6-[6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]hexanoylamino]hexanoylamino]hexanoylamino]-4-methyl-N-[(2S)-4-methyl-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopentan-2-yl]pentanamide
Overview
Description
MV151 is a fluorescent broad-spectrum proteasome inhibitor used for labeling proteasomes in both in vitro and in vivo settings . It specifically targets all active subunits of the proteasome and immunoproteasome in living cells, allowing for rapid and sensitive in-gel detection . This compound is valuable for clinical profiling of proteasome activity, biochemical analysis of subunit specificity of inhibitors, and cell biological analysis of proteasome function and dynamics .
Preparation Methods
The synthetic route includes the incorporation of a fluorescent tag (Bodipy TMR) and a peptide sequence (Ahx3L3VS) that targets the proteasome . The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of the intermediate compounds . Industrial production methods for MV151 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
MV151 undergoes several types of chemical reactions, primarily focusing on its interaction with proteasome subunits. The compound is designed to covalently bind to the active sites of proteasome subunits, inhibiting their activity . Common reagents used in these reactions include organic solvents and protective groups to stabilize the intermediate compounds . The major product formed from these reactions is the labeled proteasome, which can be detected using in-gel fluorescence techniques .
Scientific Research Applications
MV151 has a wide range of scientific research applications:
Mechanism of Action
MV151 exerts its effects by specifically targeting all active subunits of the proteasome and immunoproteasome in living cells . The compound covalently binds to the active sites of these subunits, inhibiting their proteolytic activity . This inhibition leads to the accumulation of polyubiquitinated proteins, which can be detected using in-gel fluorescence techniques . The molecular targets of MV151 include the catalytic subunits of the proteasome, which are responsible for its proteolytic activities .
Comparison with Similar Compounds
MV151 is unique in its ability to label all active subunits of the proteasome and immunoproteasome in living cells . Similar compounds include other proteasome inhibitors such as bortezomib and carfilzomib, which have been approved for the treatment of multiple myeloma . these compounds do not possess the same fluorescent labeling capabilities as MV151 . The uniqueness of MV151 lies in its dual function as both a proteasome inhibitor and a fluorescent probe, making it a valuable tool for both research and clinical applications .
Properties
CAS No. |
945611-88-1 |
|---|---|
Molecular Formula |
C59H91BF2N8O9S |
Molecular Weight |
1137.27 |
IUPAC Name |
(2S)-2-[6-[6-[6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]hexanoylamino]hexanoylamino]hexanoylamino]-4-methyl-N-[(2S)-4-methyl-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopentan-2-yl]pentanamide |
InChI |
InChI=1S/C59H91BF2N8O9S/c1-40(2)36-46(31-35-80(10,77)78)66-58(75)51(38-42(5)6)68-59(76)50(37-41(3)4)67-57(74)22-16-13-19-33-64-55(72)20-14-11-17-32-63-54(71)21-15-12-18-34-65-56(73)30-28-49-43(7)53-39-47-25-29-52(45-23-26-48(79-9)27-24-45)70(47)60(61,62)69(53)44(49)8/h23-27,29,31,35,39-42,46,50-51H,11-22,28,30,32-34,36-38H2,1-10H3,(H,63,71)(H,64,72)(H,65,73)(H,66,75)(H,67,74)(H,68,76)/b35-31+/t46-,50+,51+/m1/s1 |
InChI Key |
JNIDQOOVQFMCNR-FWDZYPIVSA-N |
SMILES |
[B-]1(N2C(=C(C(=C2C=C3[N+]1=C(C=C3)C4=CC=C(C=C4)OC)C)CCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C=CS(=O)(=O)C)C)(F)F |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MV151; MV 151; MV-151; Bodipy TMRAhx(3)L(3)VS. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


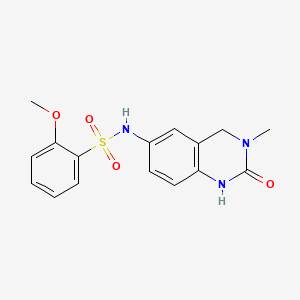
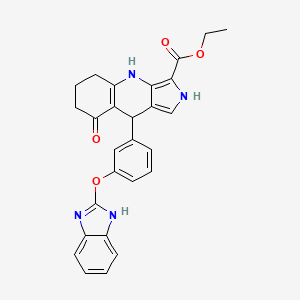
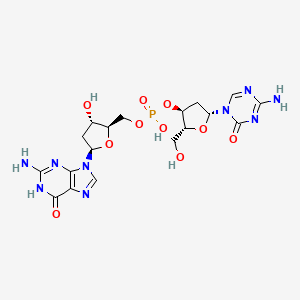

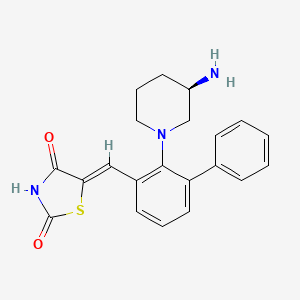
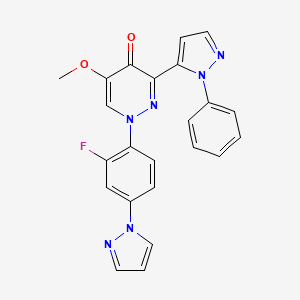
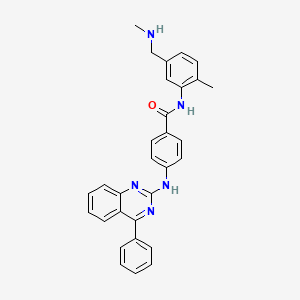
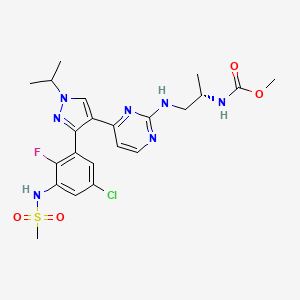
![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)
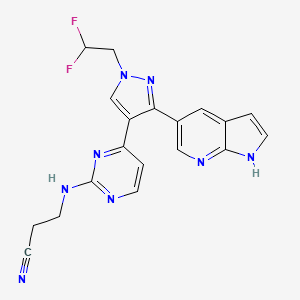
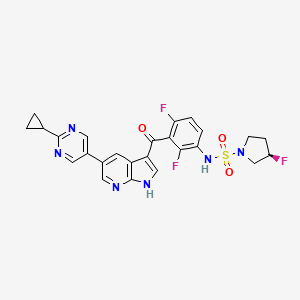
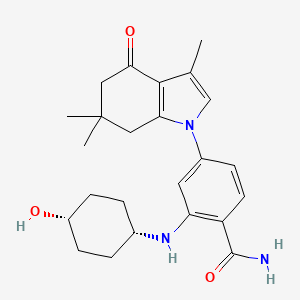
![methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate](/img/structure/B612212.png)
![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)
